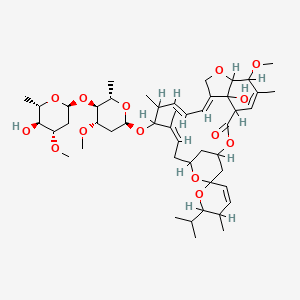
Antibiotic C 076A(sub 1b)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiotic C 076A(sub 1b) is an antibacterial agent that has been used in laboratory experiments to treat a variety of bacterial infections. It is a derivative of the antibiotic C 076A, which has been used in clinical settings for the treatment of bacterial infections since the early 1990s. Antibiotic C 076A(sub 1b) has been found to be highly effective against Gram-positive and Gram-negative bacteria and has been studied for its potential use as a broad-spectrum antibiotic.
Applications De Recherche Scientifique
Antibiotic C 076A(sub 1b) has been studied extensively for its potential use as a broad-spectrum antibiotic. It has been found to be highly effective against a variety of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, it has been shown to be effective against a number of other bacterial species, including Klebsiella pneumoniae, Proteus vulgaris, and Salmonella typhi.
Mécanisme D'action
Antibiotic C 076A(sub 1b) acts by inhibiting the synthesis of bacterial cell wall components, specifically peptidoglycan. This is accomplished by binding to and inhibiting the enzyme MurA, which is responsible for the synthesis of the peptidoglycan layer. The inhibition of MurA results in the inhibition of peptidoglycan synthesis, which in turn leads to the death of the bacterial cell.
Biochemical and Physiological Effects
Antibiotic C 076A(sub 1b) has been found to have a number of biochemical and physiological effects on bacterial cells. In addition to inhibiting the synthesis of peptidoglycan, it has been found to inhibit the production of a number of other bacterial cell wall components, including lipopolysaccharides and teichoic acids. It has also been found to inhibit the production of bacterial toxins, such as lipopolysaccharide and lipoteichoic acid, and to inhibit the production of bacterial flagella.
Advantages and Limitations for Laboratory Experiments
The use of Antibiotic C 076A(sub 1b) in laboratory experiments offers a number of advantages. It is highly effective against a wide range of Gram-positive and Gram-negative bacteria, making it suitable for use in a variety of laboratory experiments. In addition, it is relatively inexpensive and easy to synthesize, making it an attractive option for laboratory experiments. However, it is important to note that Antibiotic C 076A(sub 1b) is not approved for use in humans, and its use in laboratory experiments should be carefully monitored.
Orientations Futures
The potential applications of Antibiotic C 076A(sub 1b) are numerous. As a broad-spectrum antibiotic, it could be used to treat a variety of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria. In addition, it could be used to treat multi-drug resistant bacterial infections, as well as bacterial infections that are difficult to treat with traditional antibiotics. Furthermore, it could be used in combination with other antibiotics to increase the effectiveness of treatment. Finally, it could be used in laboratory experiments to study the effects of antibiotics on bacterial cells.
Méthodes De Synthèse
Antibiotic C 076A(sub 1b) is synthesized by a process known as solid-phase synthesis. This method involves the use of a solid support material, such as a resin or a polymer, to which the desired molecules are attached. The molecules are then separated from the support material and purified. This process allows for the efficient synthesis of a wide variety of molecules, including antibiotics, with high levels of purity and yield.
Propriétés
IUPAC Name |
(10'Z,14'E,16'E)-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H72O14/c1-25(2)41-28(5)17-18-47(62-41)23-34-20-33(61-47)16-15-27(4)42(59-39-22-37(53-10)44(31(8)57-39)60-38-21-36(52-9)40(49)30(7)56-38)26(3)13-12-14-32-24-55-45-43(54-11)29(6)19-35(46(50)58-34)48(32,45)51/h12-15,17-19,25-26,28,30-31,33-45,49,51H,16,20-24H2,1-11H3/b13-12+,27-15-,32-14+/t26?,28?,30-,31-,33?,34?,35?,36-,37-,38-,39-,40-,41?,42?,43?,44-,45?,47?,48?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRHCELBXZARFX-NBZUUPJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2[C@@H](O[C@H](C[C@@H]2OC)OC/3C(/C=C/C=C/4\COC5C4(C(C=C(C5OC)C)C(=O)OC6CC(C/C=C3/C)OC7(C6)C=CC(C(O7)C(C)C)C)O)C)C)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H72O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65195-52-0 |
Source


|
| Record name | Avermectin A1b | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 65195-52-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1276299.png)
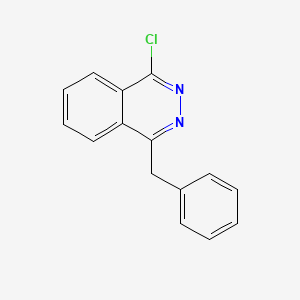
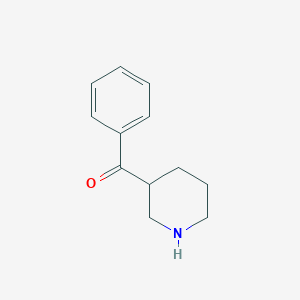
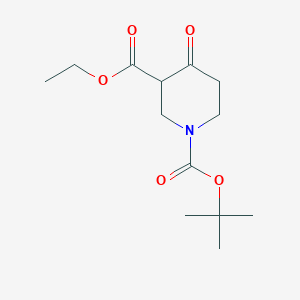

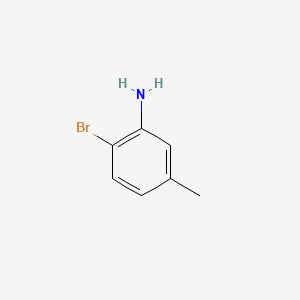

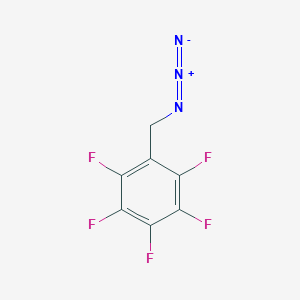
![6-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1276323.png)




